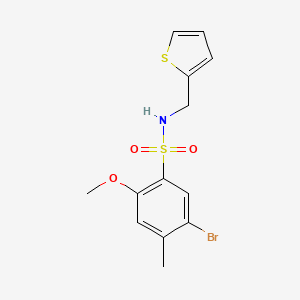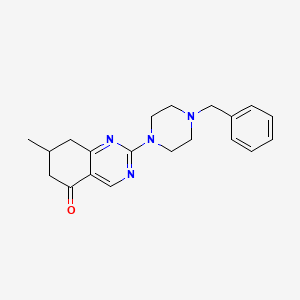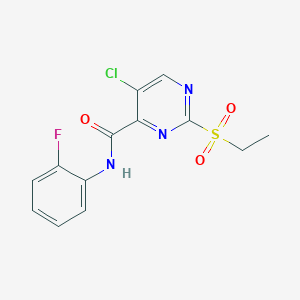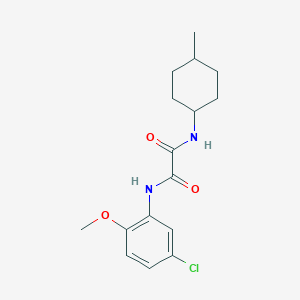![molecular formula C21H19NO4 B4387712 1-(3-methoxyphenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4387712.png)
1-(3-methoxyphenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Descripción general
Descripción
1-(3-Methoxyphenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound featuring a fused chromeno-pyrrole structure
Mecanismo De Acción
Target of Action
The compound “1-(3-methoxyphenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a type of heterocyclic compound . Heterocyclic compounds are often associated with a wide range of biological activities and are a key area of research in synthetic and medicinal chemistry . .
Mode of Action
It’s known that the biological activity of heterocyclic compounds often involves interactions with various biological targets . These interactions can lead to changes in cellular processes, but the specifics would depend on the exact nature of the targets and the compound’s chemical structure.
Biochemical Pathways
It’s worth noting that heterocyclic compounds often interact with multiple biochemical pathways due to their diverse structures . The downstream effects of these interactions can vary widely and would depend on the specific pathways involved.
Result of Action
It’s known that heterocyclic compounds can have a wide range of biological effects due to their interactions with various cellular targets .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of heterocyclic compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methoxyphenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves a multi-step process. One common method includes the condensation of 3-methoxybenzaldehyde with 2,6,7-trimethylchromone under acidic conditions to form an intermediate, which is then cyclized with pyrrole derivatives in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetic acid to facilitate the reactions.
Industrial Production Methods: For industrial-scale production, the process is optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to precisely control reaction parameters. Catalysts such as Lewis acids or transition metal complexes may be employed to enhance the efficiency of the cyclization step .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Methoxyphenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into its dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydrochromeno-pyrrole derivatives.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
1-(3-Methoxyphenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials
Comparación Con Compuestos Similares
1-(3-Methoxyphenyl)-2,6,7-trimethylchromone: Lacks the pyrrole ring, leading to different reactivity and biological activity.
2,6,7-Trimethylchromeno[2,3-c]pyrrole-3,9-dione: Similar structure but without the methoxyphenyl group, affecting its solubility and interaction with biological targets.
Uniqueness: 1-(3-Methoxyphenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its fused chromeno-pyrrole structure, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for developing new pharmaceuticals and materials with specific desired properties .
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-2,6,7-trimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-11-8-15-16(9-12(11)2)26-20-17(19(15)23)18(22(3)21(20)24)13-6-5-7-14(10-13)25-4/h5-10,18H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTFOKVWHZXZQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-5-[(4-methyl-1-piperidinyl)carbonyl]-N-phenylbenzenesulfonamide](/img/structure/B4387630.png)
![2-chloro-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-5-(1,2,4-triazol-4-yl)benzamide](/img/structure/B4387638.png)
![N-[3-(1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)propyl]formamide](/img/structure/B4387648.png)
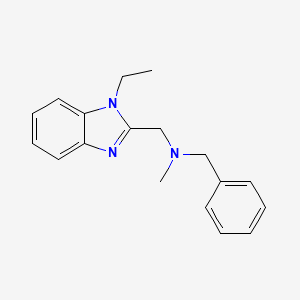
![6-methyl-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-pyridinecarboxamide](/img/structure/B4387672.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(2-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4387680.png)
![N-[2-[1-(2-cyclohexylethyl)benzimidazol-2-yl]ethyl]formamide](/img/structure/B4387687.png)
![1,4-dimethyl-6-nitro-7-[(2-phenylethyl)amino]-1,4-dihydro-2,3-quinoxalinedione](/img/structure/B4387691.png)
![N~1~-BENZYL-2-[(4-NITROPHENYL)SULFANYL]BENZAMIDE](/img/structure/B4387696.png)
![3-[3-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4387704.png)
